molecular formula C11H8N2O B12961224 10H-benzo[b]pyrido[3,4-e][1,4]oxazine

10H-benzo[b]pyrido[3,4-e][1,4]oxazine

Cat. No.: B12961224
M. Wt: 184.19 g/mol
InChI Key: IQUZGUJYBYXUEH-UHFFFAOYSA-N
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Description

10H-benzo[b]pyrido[3,4-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system that includes benzene, pyridine, and oxazine rings, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-benzo[b]pyrido[3,4-e][1,4]oxazine typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a substituted benzene or pyridine derivative. The key steps often include:

    Cyclization Reactions: These reactions form the oxazine ring by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Aromatic Substitution: This step introduces various substituents onto the benzene or pyridine rings to achieve the desired functionalization.

    Oxidation and Reduction: These reactions are used to adjust the oxidation state of the compound, ensuring the correct electronic configuration for the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

10H-benzo[b]pyrido[3,4-e][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas and a palladium catalyst, can convert nitro groups to amines or reduce double bonds within the

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

10H-pyrido[4,3-b][1,4]benzoxazine

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)13-9-7-12-6-5-11(9)14-10/h1-7,13H

InChI Key

IQUZGUJYBYXUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(O2)C=CN=C3

Origin of Product

United States

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